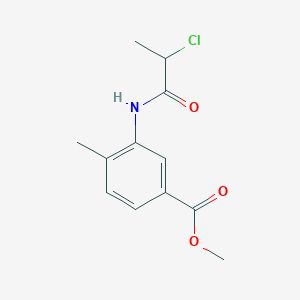

Methyl 3-(2-chloropropanamido)-4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate is achieved through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, highlighting the complexity and precision required in organic synthesis processes (Yang Zhang & Xiaoqiu Zhao, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, is often confirmed through IR and single-crystal X-ray diffraction studies. These analyses reveal the compound's precise geometric parameters and the significance of hydrogen bonding in stabilizing the crystal structure (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of intricate hydrogen-bonded structures. For instance, the reaction products of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate demonstrate complex sheet formations through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the reactive versatility and potential for forming diverse molecular architectures (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and thermal stability, are intricately related to their molecular structure and intermolecular interactions. For example, the crystal structure of methyl 4-hydroxybenzoate was determined, showing extensive hydrogen bonding contributing to a 3D framework, which correlates with its stability and potential functional applications (Abeer A. Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, can be deduced from studies like the solvent-dependent coordination polymers of cobalt complexes. These studies demonstrate how the choice of solvent can significantly influence the self-assembly and structural formation of the resulting compounds (V. Pedireddi & S. Varughese, 2004).

Applications De Recherche Scientifique

Occurrence and Environmental Behavior of Parabens

Parabens, chemically related to "Methyl 3-(2-chloropropanamido)-4-methylbenzoate" through their ester linkage and use in various products, have been widely studied for their environmental presence and effects. These compounds, including methylparaben and propylparaben, are prevalent in surface water, sediments, and effluents from wastewater treatment plants due to their extensive use in consumer products and their subsequent introduction into the aquatic environment. Despite wastewater treatments that relatively well eliminate parabens, these compounds are always present at low concentration levels in effluents, indicating their continuous introduction and ubiquity in the environment. The environmental behavior of parabens, including their biodegradability and the formation of chlorinated by-products through reactions with free chlorine, has been documented, highlighting the need for further studies to understand their toxicity and persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Propriétés

IUPAC Name |

methyl 3-(2-chloropropanoylamino)-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-7-4-5-9(12(16)17-3)6-10(7)14-11(15)8(2)13/h4-6,8H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZZGJYXFUWZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-chloropropanamido)-4-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)

![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)

![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)